
1-Octyl-6-(octyloxy)-1,5-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyl-6-(octyloxy)-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes an octyl group and an octyloxy group attached to a naphthyridinone core. The presence of these long alkyl chains imparts specific physical and chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Octyl-6-(octyloxy)-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Naphthyridinone Core: This step involves the cyclization of appropriate precursors to form the naphthyridinone ring.
Introduction of the Octyl Group: The octyl group is introduced via alkylation reactions, often using octyl halides in the presence of a base.
Attachment of the Octyloxy Group: The octyloxy group is introduced through etherification reactions, where an octanol derivative reacts with the naphthyridinone core under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Octyl-6-(octyloxy)-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the naphthyridinone core are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the ether bond in the octyloxy group can be cleaved, leading to the formation of the corresponding alcohol and naphthyridinone derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Octyl-6-(octyloxy)-1,5-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Octyl-6-(octyloxy)-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exerting anticancer effects.
Comparison with Similar Compounds
1-Octyl-6-(octyloxy)-1,5-naphthyridin-2(1H)-one can be compared with other naphthyridinone derivatives, such as:
1-Octyl-1,5-naphthyridin-2(1H)-one: Lacks the octyloxy group, resulting in different physical and chemical properties.
6-(Octyloxy)-1,5-naphthyridin-2(1H)-one: Lacks the octyl group, which affects its solubility and reactivity.
1-Octyl-6-(methoxy)-1,5-naphthyridin-2(1H)-one: Contains a methoxy group instead of an octyloxy group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in the presence of both the octyl and octyloxy groups, which confer specific properties that are not observed in its analogs.
Properties
Molecular Formula |
C24H38N2O2 |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
6-octoxy-1-octyl-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C24H38N2O2/c1-3-5-7-9-11-13-19-26-22-16-17-23(25-21(22)15-18-24(26)27)28-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3 |
InChI Key |
PCGQIKLDICRLGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(C=CC1=O)N=C(C=C2)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


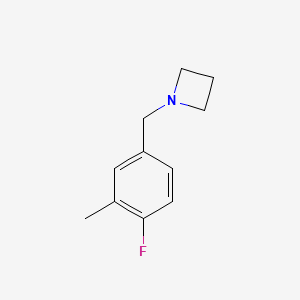
![2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-](/img/structure/B13666983.png)

![3-Iodo-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13667008.png)
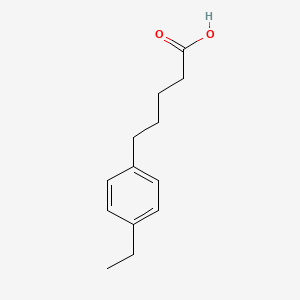
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13667013.png)
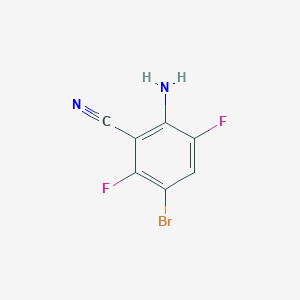
![[(2-Iodo-2-propyl)sulfonyl]benzene](/img/structure/B13667033.png)
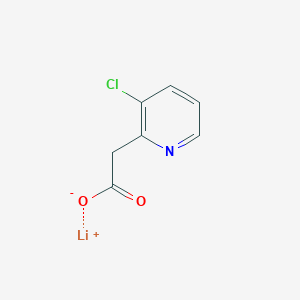
![3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole](/img/structure/B13667042.png)
![6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)
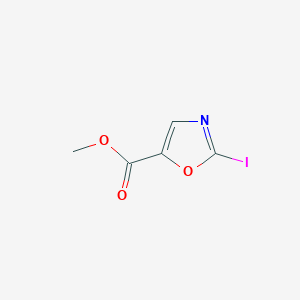
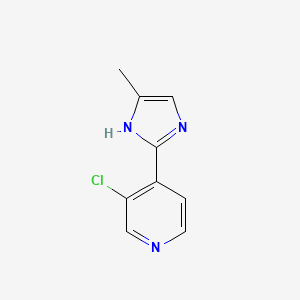
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)
